![molecular formula C30H37ClN4O3S3 B2468456 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride CAS No. 1215668-94-2](/img/structure/B2468456.png)
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability would typically be determined experimentally .Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Drug Design
A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors explored various heterocyclic analogues, including those with benzothiazole rings, to improve metabolic stability and efficacy in vitro and in vivo. This research underscores the significance of structural modifications to enhance drug properties, indicating the potential of compounds like the one for therapeutic applications (Stec et al., 2011).
Antimicrobial and Antifungal Applications
Compounds derived from thiazole and thiazoline, showing structural similarities to the query compound, were prepared and evaluated for their anti-inflammatory activity and antimicrobial properties. This highlights the utility of such compounds in developing new antimicrobial agents (Lynch et al., 2006).
Anticancer Activity
The investigation into N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541) as a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) highlights the relevance of thiazole derivatives in cancer therapy, suggesting the potential of structurally related compounds in anticancer research (Borzilleri et al., 2006).
Anticholinesterase Activity
Research on tetrahydropyrido-anellated thiophene derivatives, including compounds with structural features similar to the queried compound, has shown new directions for anticholinesterase agents. This indicates potential applications in treating diseases like Alzheimer's (Pietsch et al., 2007).
Antimalarial and COVID-19 Potential
A theoretical investigation into sulfonamides with antimalarial activity also explored the application of similar compounds in COVID-19 drug research, demonstrating the broad therapeutic potential of these molecules (Fahim & Ismael, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dipropylsulfamoyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O3S3.ClH/c1-5-16-34(17-6-2)40(36,37)22-13-11-21(12-14-22)28(35)32-30-27(29-31-24-9-7-8-10-25(24)38-29)23-15-18-33(20(3)4)19-26(23)39-30;/h7-14,20H,5-6,15-19H2,1-4H3,(H,32,35);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTCHKGISRHUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

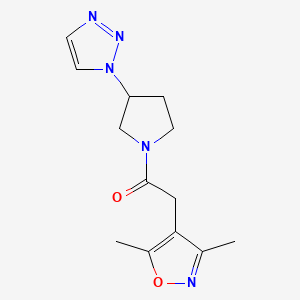
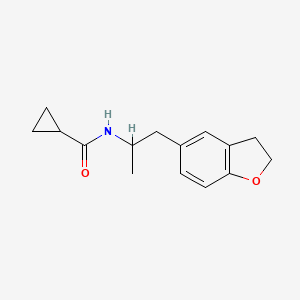
![ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2468380.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2468381.png)
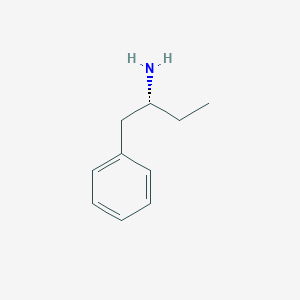
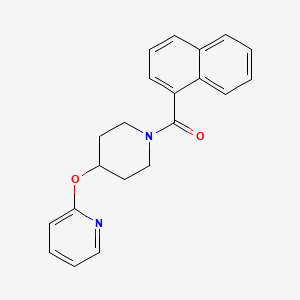
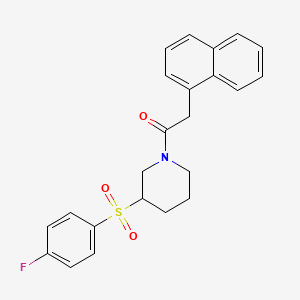
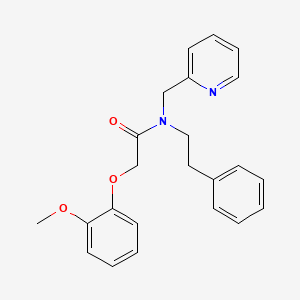
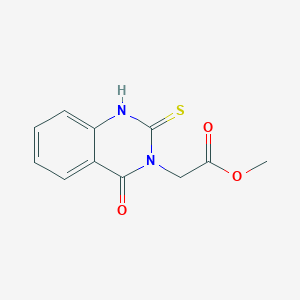
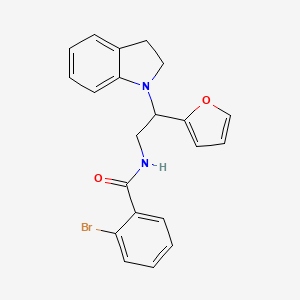
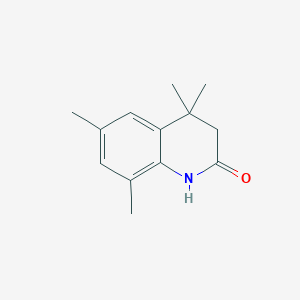

![2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B2468393.png)
![N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2468394.png)